

In-Depth Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol

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Compound of Interest

Compound Name: (S)-2-amino-3-(4-aminophenyl)propan-1-ol

Cat. No.: B1280686

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl ring substituted with an amino group, a chiral center with another amino group, and a primary alcohol, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** is characterized by a propan-1-ol backbone with an amino group at the second carbon, which is a chiral center with an (S)-configuration. A 4-aminophenyl group is attached to the third carbon.

Chemical Identifiers:

- IUPAC Name: (2S)-2-amino-3-(4-aminophenyl)propan-1-ol
- CAS Number: 726134-79-8

- Molecular Formula: C₉H₁₄N₂O
- Molecular Weight: 166.22 g/mol

Physicochemical Data

Quantitative experimental data for the physicochemical properties of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** are not readily available in publicly accessible literature. The following table summarizes predicted and available data.

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	385.4 ± 27.0 °C	Predicted
Density	1.165 ± 0.06 g/cm ³	Predicted
Solubility	Data not available	-

Spectral Data

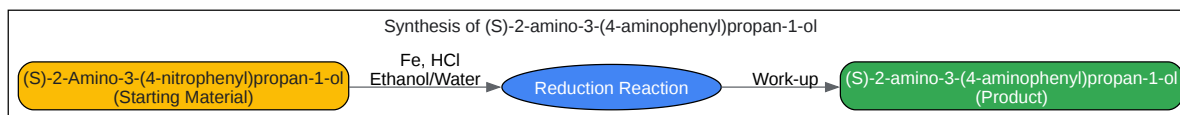
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** is not provided in the available literature. A patent for its synthesis mentions that the spectral data was consistent with the proposed structure but does not provide the specific data.

Synthesis and Experimental Protocols

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is primarily synthesized through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol**.



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Caption: Synthesis of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol**.

Detailed Experimental Protocol

The following protocol is based on a method described in a patent for the synthesis of the compound.

Materials:

- (S)-2-Amino-3-(4-nitrophenyl) propanol
- 95% Ethanol
- Iron filings
- Deionized water
- Concentrated Hydrochloric acid

Procedure:

- In a suitable reactor, charge (S)-2-Amino-3-(4-nitrophenyl) propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
- Reflux the reaction mass for a period of two to three hours.
- After the reflux period, cool the reaction mass to room temperature.
- Filter the mixture to remove the iron filings, using a filter aid to ensure complete removal.

- Wash the filtered solids thoroughly with 95% ethanol.
- Combine the filtrate and the ethanol washings.
- Distill off the ethanol completely under vacuum to yield the crude **(S)-2-amino-3-(4-aminophenyl)propan-1-ol**.
- The crude product can be purified further by recrystallization or chromatography if required. A patent mentions obtaining a product with 99% purity via HPLC analysis after purification.

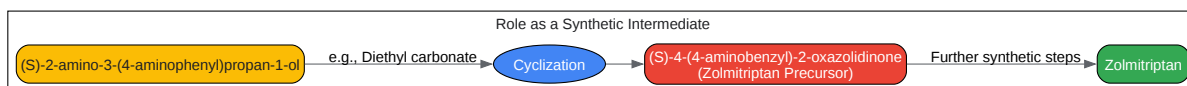
Applications in Drug Development

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Zolmitriptan and a new series of Akt kinase inhibitors.[1]

Intermediate in the Synthesis of Zolmitriptan

Zolmitriptan is a selective serotonin receptor agonist used in the treatment of migraine. The synthesis of Zolmitriptan involves the conversion of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** to (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a key precursor to the final drug molecule.

The following diagram illustrates the role of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** as an intermediate in the synthesis of a key precursor for Zolmitriptan.



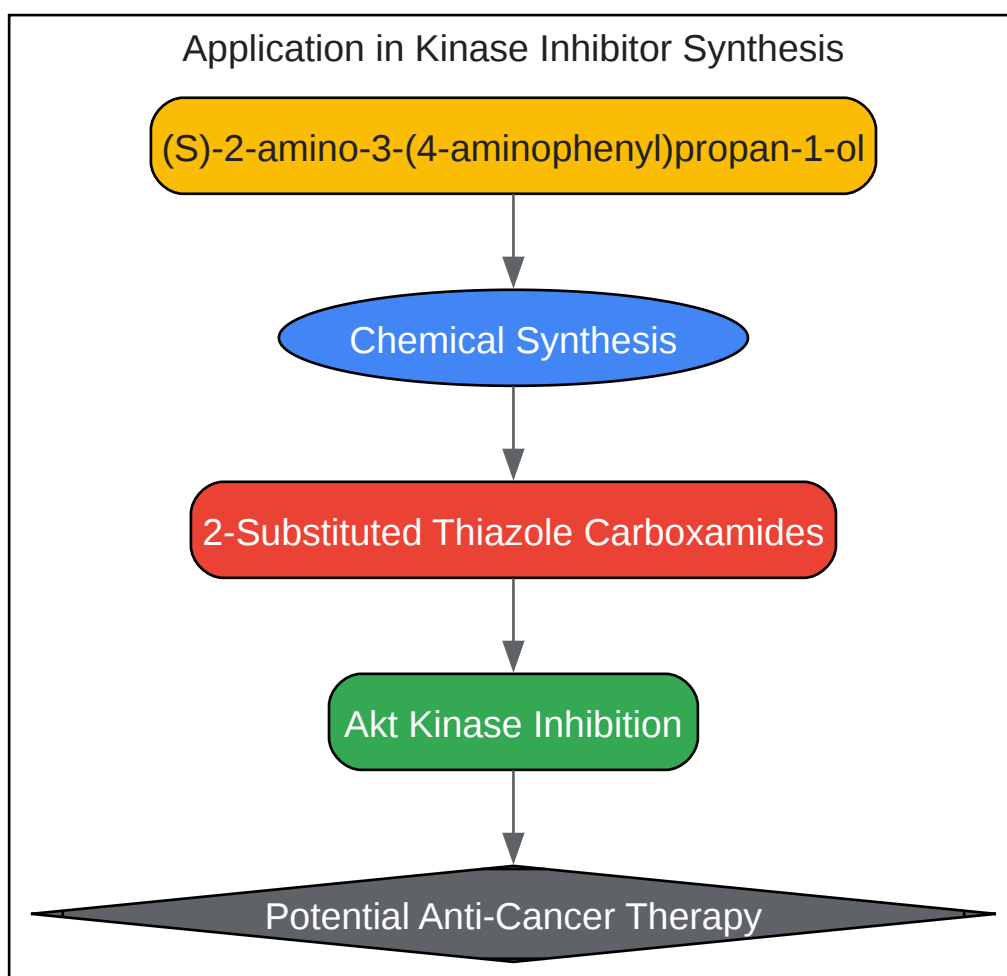
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Caption: Role as a synthetic intermediate.

Precursor for Akt Kinase Inhibitors

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is also utilized in the preparation of a novel series of 2-substituted thiazole carboxamides which act as potent inhibitors of Akt kinases.^[1] The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in various cancers. Therefore, inhibitors of this pathway are of significant interest in oncology drug development.

The logical relationship of this application is shown in the diagram below.



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Caption: Application in Kinase Inhibitor Synthesis.

Conclusion

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable and versatile chiral building block in the synthesis of pharmaceuticals. While detailed experimental data on its physicochemical and spectral properties are not widely published, its synthetic route is well-documented. Its primary significance lies in its role as a key intermediate for important drugs such as Zolmitriptan and for the development of novel therapeutic agents like Akt kinase inhibitors. Further research and publication of its detailed characterization data would be beneficial for the scientific community.

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References

- 1. 3-Amino-2-(4-aminophenyl)propan-1-ol | C₉H₁₄N₂O | CID 131676348 - PubChem [pubchem.ncbi.nlm.nih.gov]
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